2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride

Salt selection Aqueous solubility Crystallinity

This 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride (CAS 2839157-54-7, ≥98%) is a crystalline β-amino ketone building block supplied as a pre-formed HCl salt—eliminating in situ protonation steps. The 5-position aminoacetyl handle enables amide coupling, reductive amination, and heterocycle construction. Unlike the free base, the hydrochloride confers superior aqueous solubility and batch-to-batch consistency. Critically, procurement of this exact CAS-registered salt avoids variability introduced by positional isomers or in situ salt formation, ensuring reproducible results in SAR exploration, agrochemical intermediate synthesis (cf. CN105859698B), and bioconjugation workflows.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 2839157-54-7
Cat. No. B6607367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride
CAS2839157-54-7
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(=O)CN.Cl
InChIInChI=1S/C10H11NO2.ClH/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10;/h1-2,5H,3-4,6,11H2;1H
InChIKeyYWGZBIBLBHKSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one Hydrochloride (CAS 2839157-54-7): Structural Identity and Procurement-Relevant Characteristics


2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride is a benzofuran-derived β-amino ketone supplied as a crystalline hydrochloride salt . The compound (C₁₀H₁₂ClNO₂, MW 213.66 g/mol) features a 2,3-dihydrobenzofuran core with an aminoacetyl substituent at the 5-position, distinguishing it from the fully aromatic benzofuran analog . The free base (CAS 732961-75-0) has a computed XLogP3 of 0.7 and topological polar surface area of 52.3 Ų, indicating moderate polarity suitable for further derivatization . This compound is primarily offered as a research chemical and synthetic building block by multiple suppliers at purities typically ≥98% .

Why 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one Hydrochloride Cannot Be Casually Substituted with In-Class Analogs


Substitution with the free base, the fully aromatic benzofuran analog, or positional isomers introduces material changes in physicochemical properties and synthetic utility. The hydrochloride salt confers enhanced aqueous solubility and crystallinity relative to the free base, directly impacting handling, formulation, and reaction homogeneity in polar media . The 2,3-dihydrobenzofuran scaffold is electronically and conformationally distinct from the fully unsaturated benzofuran, and class-level comparative pharmacology demonstrates that benzofuran versus 2,3-dihydrobenzofuran analogs can exhibit divergent log P, conformational preference, and biological activity profiles . Furthermore, the 5-substitution regiochemistry determines the vector of the amino ketone side chain, which is critical for downstream structure-activity relationships (SAR) in medicinal chemistry campaigns . Procurement of the exact CAS-registered hydrochloride ensures batch-to-batch consistency in purity (≥98%) and avoids the variability introduced by in situ salt formation or use of non-identical regioisomers .

Quantitative Differentiation Evidence for 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one Hydrochloride (CAS 2839157-54-7)


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Crystalline Handling Advantage

The hydrochloride salt (CAS 2839157-54-7) is expected to provide superior aqueous solubility relative to the free base (CAS 732961-75-0) due to ionization of the primary amine, a well-established principle in pharmaceutical salt selection . The free base has a computed XLogP3 of 0.7 and a pKa (predicted) of 7.17 ± 0.29, indicating that the amine will be partially protonated under physiological or mildly acidic conditions; the pre-formed hydrochloride guarantees complete protonation and maximal water solubility without reliance on in situ acid addition . Improved crystallinity of the hydrochloride salt also facilitates accurate weighing, reproducible formulation, and long-term storage stability compared to the often hygroscopic or amorphous free base .

Salt selection Aqueous solubility Crystallinity Formulation

2,3-Dihydrobenzofuran vs. Fully Aromatic Benzofuran Core: Divergent Physicochemical and Biological Profiles

The target compound contains a 2,3-dihydrobenzofuran core rather than the fully aromatic benzofuran present in the analog 2-amino-1-(1-benzofuran-5-yl)ethan-1-one (CAS 744192-54-9). The saturation of the furan ring alters the electronic distribution, conformational flexibility, and lipophilicity of the scaffold . In a class-level comparative pharmacology study, ethyl 5-substituted benzofuran and 2,3-dihydrobenzofuran analogs of clofibrate exhibited differential cholesterol- and triglyceride-lowering activities in a Triton hyperlipidemic rat model, with the dihydrobenzofuran series showing distinct structure-activity relationships attributable to log P, conformational, and electronic differences . Additionally, fluorinated benzofuran and dihydrobenzofuran derivatives showed differential anti-inflammatory and anticancer potencies in HCT116 cells, with IC₅₀ values for interleukin-6 inhibition ranging from 1.2 to 9.04 µM across the combined series, and the dihydrobenzofuran scaffold contributing uniquely to the SAR .

Scaffold selection Dihydrobenzofuran Benzofuran Log P Conformational analysis

5-Position Regiochemistry: Synthetic Utility Distinct from 6-Substituted Isomers

The aminoacetyl substituent at the 5-position of the 2,3-dihydrobenzofuran ring places the reactive amine handle at a defined distance and orientation from the dihydrofuran oxygen. The 6-substituted positional isomer (2-amino-1-(2,3-dihydrobenzofuran-6-yl)ethan-1-one) would position the side chain para to the dihydrofuran ring junction rather than meta, altering the electronic influence of the ether oxygen on the ketone carbonyl and the steric environment for subsequent derivatization . In patent literature, 2,3-dihydrobenzofuran-5-yl intermediates are specifically employed in the synthesis of biologically active molecules, including herbicidal N-(oxoethyl)-2-[4-(pyridin-2-yloxy)phenoxy]amide derivatives, where the 5-substitution pattern is critical for activity . The 5-position regiochemistry is also consistent with the substitution pattern found in several pharmacologically relevant benzofuran-based compounds, whereas 6-substituted analogs are less commonly utilized .

Regiochemistry Benzofuran substitution Synthetic intermediate Building block

Documented Supplier Purity Baseline: ≥98% Enabling Reliable Downstream Synthesis

Multiple independent suppliers list the free base (CAS 732961-75-0) at a purity of 98% . While no independent certificate of analysis is publicly available for the hydrochloride salt (CAS 2839157-54-7), the free base purity establishes a baseline expectation for the hydrochloride, given that salt formation from the purified free base typically preserves or enhances purity through recrystallization . In contrast, closely related benzofuran building blocks such as 1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS 90843-31-5) or 1-(benzofuran-5-yl)ethanone (CAS 190775-71-4), which lack the amino functionality, are offered at variable purities (often 95-97%) and lack the reactive amine handle required for amide coupling, reductive amination, or other amine-specific transformations .

Purity specification Quality control Procurement Reproducibility

Validated Application Scenarios for 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one Hydrochloride (CAS 2839157-54-7)


Medicinal Chemistry: Synthesis of 5-Substituted 2,3-Dihydrobenzofuran-Based Lead Compounds

The hydrochloride salt provides a ready-to-use amino ketone building block for constructing libraries of 2,3-dihydrobenzofuran derivatives. The 5-position aminoacetyl group enables amide bond formation, reductive amination, and heterocycle construction, directly supporting SAR exploration around the dihydrobenzofuran pharmacophore . The hydrochloride form eliminates the need for in situ protonation or neutralization steps, simplifying reaction setup in polar aprotic or protic solvents and improving reproducibility in parallel synthesis workflows .

Process Chemistry: Key Intermediate for Herbicidal and Agrochemical Development

As demonstrated in patent CN105859698B, 5-substituted 2,3-dihydrobenzofuran amino ketones serve as critical intermediates in the preparation of herbicidal N-(oxoethyl)-2-[4-(pyridin-2-yloxy)phenoxy]amide derivatives . The target compound, with its unsubstituted dihydrobenzofuran core, offers a versatile starting point for further functionalization at the 2-, 3-, and 7-positions, enabling late-stage diversification in agrochemical lead optimization programs where dihydrobenzofuran scaffolds have shown promise.

Chemical Biology: Probe Molecule Synthesis Targeting Inflammatory and Proliferative Pathways

The 2,3-dihydrobenzofuran scaffold is a validated core structure in anti-inflammatory and anticancer research . The target compound's amino ketone handle allows conjugation to fluorophores, biotin, or affinity tags for target identification studies, or to polyethylene glycol linkers for prodrug strategies. Procuring the defined hydrochloride salt ensures consistent loading in solid-phase or solution-phase bioconjugation reactions, which is critical for quantitative structure-activity relationship (QSAR) studies.

Analytical and Reference Standard: Chromatographic Method Development

The compound's well-defined structure, moderate polarity (computed TPSA 52.3 Ų), and availability at ≥98% purity make it suitable as a reference standard for HPLC or LC-MS method development and validation in pharmaceutical impurity profiling or metabolite identification studies involving dihydrobenzofuran-containing drug candidates . The hydrochloride salt's improved aqueous solubility facilitates preparation of calibration standards in water/acetonitrile mobile phases commonly used in reversed-phase chromatography.

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